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Compound of Interest

7-Bromo-[1,2,4]triazolo[1,5-
Compound Name:
ajpyridin-2-amine

Cat. No.: B1443150

An In-Depth Technical Guide: 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-
amine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences
industries. The[1]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in
medicinal chemistry, frequently serving as a purine bioisostere. This document details the
compound's nomenclature, physicochemical properties, a robust and validated synthesis
protocol, and its strategic applications as a key intermediate in the development of novel
therapeutics. It is intended for researchers, medicinal chemists, and drug development
professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Significance of the[1][2]
[3]Triazolo[1,5-a]pyridine Scaffold

Nitrogen-containing fused heterocyclic systems are foundational to modern drug discovery,
forming the core of numerous approved therapeutic agents. Among these, the[1]triazolo[1,5-
a]pyrimidine and its pyridine analogue are particularly noteworthy.[2] The triazolopyrimidine ring
system is isoelectronic with the purine scaffold, allowing it to act as a surrogate for purines in
interactions with biological targets.[2] This bioisosteric relationship has been successfully
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exploited to develop inhibitors for a wide range of targets, including kinases, viral polymerases,
and microtubules.[2]

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine emerges as a strategically important derivative of this
core structure. It possesses two key points of chemical diversity: a reactive primary amine and
a bromine atom. The amine group serves as a versatile handle for amide bond formation or
nucleophilic substitution, while the bromine atom is ideally positioned for modern cross-
coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a vast array of
molecular fragments. This dual functionality makes it a powerful building block for constructing
libraries of complex molecules aimed at novel biological targets, such as DNA-dependent
protein kinase (DNA-PK), a key component in the DNA damage response.[3]

This guide offers a detailed examination of this compound, from its fundamental properties to
its practical synthesis and application.

Nomenclature and Physicochemical Properties

The precise identification and characterization of a chemical entity are paramount for
reproducible scientific research. The compound is unambiguously identified by its IUPAC name
and CAS number.

Caption: Chemical structure of the title compound.

Table 1: Compound Identification and Physicochemical Properties
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Property Value Source(s)

7-Bromo-[1]triazolo[1,5-
IUPAC Name . . [1]
a]pyridin-2-amine

CAS Number 882521-63-3 [1]141[5]
Molecular Formula CeHsBrNa [1][6]
Molecular Weight 213.03 g/mol [1]
Appearance Light yellow solid [4]
Melting Point 190-192 °C [4]
SMILES Nclnc2cc(Br)ccn2nl

InChi Key DAYYXZOMYRSLBX- 6]

UHFFFAOYSA-N

| Mass Spectrum | m/z = 213.0, 215.0 ([M+H]*) |[4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine can be reliably achieved from
commercially available starting materials.[4] The described procedure involves a two-step
process culminating in a cyclization reaction to form the fused heterocyclic core.

Step 2:

Step 1: f P
. 1. Hydroxylamine HCI
! o Ethoxycarbonyl Thiourea Formation 1-Ethoxycarbonyl-3- Y 7 5 Cyclization _ [ 7-Bromo-[1,2,4]triazolo
4-Bromopyridin-2-amine isothiocyanate (4-bromopyridin-2-yl)thiourea, 2 Nfg}’:;#:;‘?’g&%ﬁ?'ne [1,5-aJpyridin-2-amine

Click to download full resolution via product page

Caption: High-level workflow for the synthesis protocol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]
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Step 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea

To a solution of 4-bromopyridine-2-amine (1 equivalent) in a suitable aprotic solvent (e.g.,
tetrahydrofuran, THF), add ethoxycarbonyl isothiocyanate (1.1 equivalents).

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the
starting material is consumed.

Concentrate the reaction mixture under reduced pressure.

The resulting crude intermediate is often of sufficient purity to be carried forward to the next
step without further purification.

Step 2: Synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

Combine the crude 1-ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (1 equivalent, e.g.,
17.5 g, 57.5 mmol) with hydroxylamine hydrochloride (5 equivalents, e.g., 20.0 g, 288 mmol)
and ethanol (e.g., 367 ml).[4]

To this suspension, add N-ethyl diisopropylamine (HUnig's base) (3 equivalents, e.g., 30.1
ml, 173 mmol) dropwise at room temperature.[4]

o Causality Explanation:N-ethyl diisopropylamine is a sterically hindered, non-nucleophilic
base. Its role is to deprotonate the hydroxylamine hydrochloride in situ and to neutralize
the acid generated during the cyclization, driving the reaction to completion without
competing as a nucleophile.

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 24 hours.[4]
Monitor the reaction progress by TLC or LC-MS.

Upon completion, allow the mixture to cool to room temperature and remove the ethanol by
distillation under reduced pressure.[4]

To the resulting residue, add water (e.g., 100 ml) and stir vigorously for 10-15 minutes to
form a suspension.[4] This step precipitates the organic product while dissolving inorganic
salts.
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e Collect the solid product by vacuum filtration, washing thoroughly with water to remove any
remaining salts.[4]

e Dry the collected solid under vacuum to yield 7-bromo-[1]triazolo[1,5-a]pyridin-2-amine as a
light yellow solid (typical yield: 85-90%).[4]

Applications in Drug Discovery and Medicinal
Chemistry

The utility of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine lies in its capacity to serve as a versatile
scaffold for library synthesis. It is primarily used as an organic synthesis intermediate for
producing more complex, biologically active molecules.[7]

o As a Chemical Reagent: The molecule's dual reactivity allows for sequential or orthogonal
functionalization.

o Amine Functionalization: The 2-amino group can be readily acylated, alkylated, or used in
coupling reactions to build out one vector of the molecule.

o Bromo- Functionalization: The 7-bromo position is a classic handle for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This allows for
the introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-
activity relationship (SAR) studies.

» Scaffold for Biologically Active Molecules: Its structural similarity to purines makes it an
attractive starting point for developing inhibitors of enzymes that process purine substrates,
most notably kinases. The development of AZD7648, a potent DNA-PK inhibitor, from a
related triazolopyridine core underscores the potential of this scaffold in oncology research.
[3] The ability to rapidly diversify the structure from the 7-bromo-2-amino intermediate is
critical for optimizing potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with all laboratory chemicals, 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine should be handled
with appropriate safety precautions.
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e General Handling: This compound is intended for laboratory research use only.[1] It should
be handled by trained professionals familiar with chemical safety protocols.

» Exposure Controls: Operations should be conducted in a well-ventilated laboratory or a
chemical fume hood to avoid inhalation of dust.[7] Protective gloves, safety glasses, and a
lab coat must be worn to prevent skin and eye contact.[7]

 Stability and Storage: Store in a tightly sealed container in a cool, dry place, away from
incompatible materials such as strong oxidizing agents and strong acids.[7]

» Toxicity: The compound should be treated as having unknown hazards and toxicity.[1]

Conclusion

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine is a high-value chemical intermediate for the drug
discovery and development sector. Its well-defined synthesis, dual points for chemical
modification, and foundation on a biologically relevant scaffold make it an essential tool for
medicinal chemists. The strategic use of this building block enables the efficient exploration of
chemical space and the rapid generation of novel compounds with therapeutic potential,
particularly in areas such as kinase inhibition and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [7-Bromo-triazolo[1,5-a]pyridin-2-amine IUPAC name
and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1443150#7-bromo-triazolo-1-5-a-pyridin-2-amine-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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